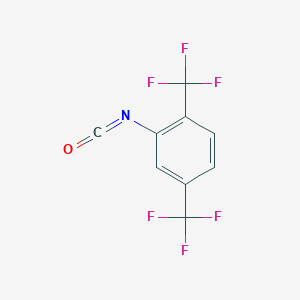

2,5-Bis(trifluoromethyl)phenyl isocyanate

Description

BenchChem offers high-quality 2,5-Bis(trifluoromethyl)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(trifluoromethyl)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isocyanato-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLGYXZSVKQXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Isocyanate Architectures: A Technical Guide to 2,5-Bis(trifluoromethyl)phenyl Isocyanate

Executive Summary

2,5-Bis(trifluoromethyl)phenyl isocyanate (CAS: 42354-31-4) is a specialized fluorinated building block used in the synthesis of high-value agrochemicals, pharmaceuticals, and photocurable materials.[1] Unlike its more common isomer, 3,5-bis(trifluoromethyl)phenyl isocyanate, the 2,5-isomer introduces a trifluoromethyl group at the ortho position. This structural modification exerts significant steric influence on the isocyanate group, altering reactivity rates and inducing conformational twists in downstream urea or carbamate products—a critical feature for modulating binding affinity in medicinal chemistry.

This guide details the physicochemical profile, synthetic utility, and rigorous handling protocols required for this moisture-sensitive electrophile.

Part 1: Physicochemical Profile[4]

The following data characterizes the specific 2,5-isomer. Researchers must distinguish this from the widely available 3,5-isomer (CAS 16588-74-2), as their reactivity profiles differ due to steric hindrance at the C2 position.

Molecular Specifications

| Property | Specification |

| Chemical Name | 2,5-Bis(trifluoromethyl)phenyl isocyanate |

| CAS Registry Number | 42354-31-4 |

| Molecular Formula | C₉H₃F₆NO |

| Molecular Weight | 255.12 g/mol |

| MDL Number | MFCD18390178 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~75-80 °C at reduced pressure (predicted based on isomer analogs) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Reacts violently with water/alcohols |

Structural Composition

The molecule consists of a benzene core substituted with two trifluoromethyl (-CF₃) groups at the 2 and 5 positions relative to the isocyanate (-N=C=O) functionality.[2]

-

Electronic Effect: The electron-withdrawing nature of the two -CF₃ groups increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.

-

Steric Effect: The C2-CF₃ group provides steric bulk immediately adjacent to the reactive center, potentially slowing reaction kinetics compared to the 3,5-isomer and preventing planar conformations in resulting urea derivatives.

Part 2: Synthetic Architecture & Reactivity

Synthesis Pathway (Reverse Engineering)

The synthesis of 2,5-bis(trifluoromethyl)phenyl isocyanate typically proceeds from 1,4-bis(trifluoromethyl)benzene. The workflow involves nitration, reduction to the aniline, and subsequent phosgenation.

Figure 1: Synthetic route from commercially available precursors to the target isocyanate.[3]

Reactivity Profile: Nucleophilic Addition

The core utility of this compound lies in its ability to form stable urea and carbamate linkages. The reaction is driven by the attack of a nucleophile (amine or alcohol) on the central carbon of the isocyanate group.

Mechanism & Causality:

-

Nucleophilic Attack: The lone pair of the nucleophile attacks the electrophilic Carbon (C) of the -N=C=O group.

-

Proton Transfer: A rapid proton transfer occurs from the nucleophile to the Nitrogen (N) of the isocyanate.

-

Ortho-Effect: The 2-CF₃ group may sterically hinder the approach of bulky nucleophiles, requiring higher temperatures or longer reaction times compared to non-ortho-substituted isocyanates.

Figure 2: Divergent reactivity pathways. Note the degradation pathway with water, which regenerates the aniline precursor.

Part 3: Handling & Self-Validating Protocols

Isocyanates are sensitizers and moisture-sensitive. The following protocol ensures data integrity and operator safety.

Storage and Stability

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8 °C) to prevent dimerization, although the bulky CF₃ groups make dimerization less likely than in phenyl isocyanate.

-

Validation: Before use, check for the presence of white solids (urea precipitates) which indicate moisture contamination.

Experimental Protocol: Urea Synthesis

This protocol describes the coupling of 2,5-bis(trifluoromethyl)phenyl isocyanate with a secondary amine.

Reagents:

-

Isocyanate (1.0 equiv)

-

Amine (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Triethylamine (optional, if amine is a salt).

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction flask and cool under a stream of Nitrogen.

-

Dissolution: Dissolve the amine in anhydrous DCM.

-

Addition: Add the isocyanate dropwise via syringe at 0 °C. Rationale: The electron-poor ring makes the isocyanate highly reactive; cooling controls the exotherm.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.

-

Self-Validation Check: The disappearance of the isocyanate peak (IR stretch ~2270 cm⁻¹) and appearance of the urea carbonyl (~1650 cm⁻¹) confirms conversion.

-

-

Quenching: Once complete, quench with a small amount of methanol (converts trace isocyanate to methyl carbamate) before aqueous workup.

Safety: Decontamination

Spills should not be wiped with water immediately.

-

Decon Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.

-

Mechanism: Ammonia reacts rapidly to form the urea, which is stable and non-volatile, effectively neutralizing the isocyanate hazard.

Part 4: Applications in Drug Discovery

The 2,5-bis(trifluoromethyl)phenyl motif is utilized in medicinal chemistry to modulate the physicochemical properties of a drug candidate.

-

Metabolic Stability: The trifluoromethyl groups block metabolic oxidation at the 2 and 5 positions.

-

Conformational Lock: The 2-position CF₃ group forces the phenyl ring to twist relative to the urea/carbamate linkage. This "ortho-effect" can lock the molecule into a bioactive conformation, improving selectivity for the target protein pocket.

-

Lipophilicity: The high fluorine content significantly increases the LogP, enhancing membrane permeability.

References

-

Oakwood Chemical. (n.d.). 2,5-Bis(trifluoromethyl)phenyl isocyanate Product Page. Retrieved from [Link] (Search CAS: 42354-31-4).

- European Patent Office. (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene (EP1468983A1).

- U.S. Patent Office. (2013). Photocurable composition (US8536242B2).

Sources

A Comprehensive Technical Guide to 2,5-Bis(trifluoromethyl)phenyl Isocyanate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,5-bis(trifluoromethyl)phenyl isocyanate, a key reagent in specialized organic synthesis. We will explore its chemical properties, identify reliable suppliers for research-grade materials, and discuss its applications, particularly in the realm of drug discovery and materials science. This document is intended to serve as a practical resource for researchers, offering insights into its reactivity, handling, and synthetic utility.

Introduction to 2,5-Bis(trifluoromethyl)phenyl Isocyanate

2,5-Bis(trifluoromethyl)phenyl isocyanate (CAS No. 42354-31-4) is an aromatic isocyanate distinguished by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of two such groups on the phenyl isocyanate scaffold makes this molecule a valuable building block for creating novel compounds with tailored properties.

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity, combined with the modulating effects of the trifluoromethyl groups, makes 2,5-bis(trifluoromethyl)phenyl isocyanate a versatile tool for introducing the bis(trifluoromethyl)phenyl moiety into a wide range of molecular architectures.

Key Physicochemical Properties

Understanding the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. Below is a summary of the key properties of 2,5-bis(trifluoromethyl)phenyl isocyanate and its more commonly documented isomer, 3,5-bis(trifluoromethyl)phenyl isocyanate, for comparative purposes.

| Property | 2,5-Bis(trifluoromethyl)phenyl Isocyanate | 3,5-Bis(trifluoromethyl)phenyl Isocyanate |

| CAS Number | 42354-31-4[1] | 16588-74-2[2][3][4][5][6][7] |

| Molecular Formula | C9H3F6NO | C9H3F6NO[2][4][5][6] |

| Molecular Weight | 255.12 g/mol | 255.12 g/mol [2][5][6] |

| Appearance | Likely a clear, colorless liquid | Clear, colorless liquid[2][5] |

| Boiling Point | Data not readily available | 62 °C at 2 mmHg[2] |

| Density | Data not readily available | 1.476 g/mL at 25 °C[2][3][4] |

| Refractive Index | Data not readily available | n20/D 1.43[2][3][4] |

Verified Suppliers for Research Applications

Obtaining high-purity reagents is critical for reproducible research. The following table lists a potential supplier for research-grade 2,5-bis(trifluoromethyl)phenyl isocyanate. Given the specialized nature of this regioisomer, it is advisable to inquire directly with suppliers about availability and purity specifications.

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | 2,5-Bis(trifluoromethyl)phenyl isocyanate | Inquire for details | Listed under CAS 42354-31-4.[1] |

For the more common 3,5-isomer, several reputable suppliers exist, including:

Health and Safety Considerations

2,5-Bis(trifluoromethyl)phenyl isocyanate is a reactive chemical that requires careful handling. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, the hazard profile can be inferred from its structural class and the SDS for the closely related 3,5-isomer.

Primary Hazards:

-

Skin and Eye Irritation: Isocyanates are known to be irritants. Direct contact can cause skin irritation and serious eye irritation.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory irritation. Isocyanates can also be respiratory sensitizers, and repeated exposure may lead to asthma-like symptoms.

-

Moisture Sensitivity: Isocyanates react with water, including moisture in the air, to release carbon dioxide. This can lead to a pressure build-up in sealed containers. The reaction with water also forms an insoluble urea derivative.

Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Core Applications in Research and Drug Development

The unique electronic properties conferred by the two trifluoromethyl groups make 2,5-bis(trifluoromethyl)phenyl isocyanate a valuable reagent in several areas of research.

Pharmaceutical and Agrochemical Synthesis

The bis(trifluoromethyl)phenyl motif is found in a number of bioactive molecules. Isocyanates are key precursors for the synthesis of ureas, carbamates, and thiocarbamates, which are common functional groups in pharmaceuticals and agrochemicals. The reaction of 2,5-bis(trifluoromethyl)phenyl isocyanate with an amine, for instance, provides a straightforward route to corresponding urea derivatives. These derivatives can be screened for a wide range of biological activities.

The trifluoromethyl groups can enhance a molecule's ability to cross cell membranes and can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.

Materials Science

Aryl isocyanates are fundamental building blocks for polyurethanes and other high-performance polymers. The incorporation of the bis(trifluoromethyl)phenyl group can impart desirable properties to these materials, such as:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal resistance of the polymer.

-

Chemical Resistance: The fluorine atoms provide a "non-stick" quality at the molecular level, which can improve the material's resistance to chemical attack.

-

Hydrophobicity: The fluorinated groups increase the hydrophobicity of the polymer, which is advantageous for coatings and sealants.

Synthetic Pathways and Key Reactions

The primary utility of 2,5-bis(trifluoromethyl)phenyl isocyanate in research lies in its reactivity as an electrophile. The general synthetic pathway to this and other aryl isocyanates typically involves the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative, or more commonly in industrial settings, the phosgenation of the corresponding aniline.

A plausible laboratory-scale synthesis of 2,5-bis(trifluoromethyl)aniline, the precursor to the isocyanate, would start from 1,4-dibromobenzene.

Representative Reaction: Urea Synthesis

The reaction of 2,5-bis(trifluoromethyl)phenyl isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of N,N'-disubstituted ureas. This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) at room temperature.

The workflow for a typical urea synthesis is depicted below:

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N'-(2,5-bis(trifluoromethyl)phenyl)urea

This protocol provides a representative example of the use of 2,5-bis(trifluoromethyl)phenyl isocyanate in the synthesis of a urea derivative.

Materials:

-

2,5-Bis(trifluoromethyl)phenyl isocyanate

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.

-

Addition of Isocyanate: To the stirred solution of p-anisidine, add a solution of 2,5-bis(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-N'-(2,5-bis(trifluoromethyl)phenyl)urea.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the two trifluoromethyl groups will give rise to characteristic signals in the ¹⁹F NMR spectrum.

Conclusion

2,5-Bis(trifluoromethyl)phenyl isocyanate is a highly valuable, albeit specialized, reagent for the synthesis of complex organic molecules. Its utility in introducing the bis(trifluoromethyl)phenyl moiety is of particular interest to researchers in drug discovery and materials science. While detailed information on this specific isomer is less abundant than for its 3,5-substituted counterpart, its reactivity and applications can be reliably inferred from the well-established chemistry of aryl isocyanates. As with all reactive chemicals, proper handling and safety precautions are paramount. This guide serves as a foundational resource to aid researchers in the effective and safe utilization of this potent synthetic building block.

References

View References

-

ARKANLABS. (n.d.). 2-(Trifluoromethyl)phenyl isocyanate, 5 G. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-bis(butylamino)anthraquinone. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Retrieved from [Link]

-

Georganics. (2017, May 6). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl.... PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]

-

PMC. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]

-

Research Solutions. (n.d.). Notes: Reactivity of Aryl Isocyanates. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

- 1. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 16588-74-2 [chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)phenyl isocyanate 98 16588-74-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. georganics.sk [georganics.sk]

- 6. chembk.com [chembk.com]

- 7. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Reactivity profile of 2,5-bis(trifluoromethyl)phenyl isocyanate

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Bis(trifluoromethyl)phenyl Isocyanate

Abstract: This technical guide provides a comprehensive examination of the chemical reactivity of 2,5-bis(trifluoromethyl)phenyl isocyanate, a highly activated electrophile used in specialized organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the electronic factors governing its reactivity, its characteristic reactions with various nucleophiles, and its potential in cycloaddition chemistry. By synthesizing mechanistic principles with practical, field-proven protocols, this guide serves as an essential resource for leveraging this potent building block in complex molecular design.

Introduction: The Electron-Deficient Core

2,5-Bis(trifluoromethyl)phenyl isocyanate is a specialty aromatic isocyanate distinguished by the presence of two powerful electron-withdrawing trifluoromethyl (–CF₃) groups on the phenyl ring. The strategic placement of these groups, one ortho and one para to the isocyanate moiety, creates a profoundly electron-deficient aromatic system. This electronic configuration is the primary determinant of the compound's reactivity profile.

-

Inductive Effect (-I): Both –CF₃ groups exert a strong negative inductive effect, pulling electron density away from the ring and, consequently, from the isocyanate group.

-

Enhanced Electrophilicity: This electron withdrawal significantly increases the partial positive charge (δ+) on the isocyanate carbon, rendering it exceptionally electrophilic and highly susceptible to attack by nucleophiles.

-

Steric Influence: The ortho –CF₃ group, while electronically activating, also introduces steric hindrance around the reactive center. This can modulate the rate of reaction, particularly with bulky nucleophiles, a factor that can be exploited for selective synthesis.

While data for the 2,5-isomer is specific, much of its fundamental reactivity is shared with the more commonly cited 3,5-bis(trifluoromethyl)phenyl isocyanate, which also benefits from profound electronic activation.[1][2]

Fundamental Reactivity: Nucleophilic Addition

The archetypal reaction of any isocyanate is the nucleophilic addition across the C=N bond of the isocyanate group. For 2,5-bis(trifluoromethyl)phenyl isocyanate, this reaction is particularly facile and often proceeds under mild conditions without the need for catalysis.

The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic isocyanate carbon, forming a tetrahedral intermediate. This is followed by proton transfer to the nitrogen, yielding the final, stable adduct.

Figure 1: General mechanism for nucleophilic addition to the isocyanate.

A Tour of Synthetic Transformations

The enhanced electrophilicity of 2,5-bis(trifluoromethyl)phenyl isocyanate enables a broad scope of synthetic applications.

Synthesis of Ureas via Reaction with Amines

The reaction with primary and secondary amines is typically rapid, highly exothermic, and proceeds to completion to form stable, disubstituted ureas. This transformation is fundamental in the synthesis of various bioactive molecules and functional materials.[3]

Field-Proven Protocol: Synthesis of N-(2,5-bis(trifluoromethyl)phenyl)-N'-alkyl/aryl Urea

-

Inert Atmosphere: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2,5-bis(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M). The use of an inert atmosphere is critical to prevent hydrolysis of the isocyanate.[4]

-

Controlled Addition: Cool the solution to 0 °C using an ice bath. This is a crucial step to manage the exothermicity of the reaction, especially with unhindered primary amines.

-

Nucleophile Introduction: Add the desired primary or secondary amine (1.05 eq), either neat or as a solution in the same anhydrous solvent, dropwise over 5-10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or by IR spectroscopy, observing the disappearance of the strong, sharp isocyanate peak around 2250-2275 cm⁻¹.

-

Product Isolation: The urea product is often poorly soluble and may precipitate directly from the reaction mixture. If so, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography.

Synthesis of Carbamates via Reaction with Alcohols

Alcohols are less nucleophilic than amines, and their reaction with the sterically influenced 2,5-bis(trifluoromethyl)phenyl isocyanate may require catalysis and/or thermal promotion to achieve a reasonable reaction rate.

Field-Proven Protocol: Synthesis of an O-Aryl/alkyl Carbamate

-

Reagent Setup: To a flask under an inert atmosphere, add the alcohol (1.1 eq), 2,5-bis(trifluoromethyl)phenyl isocyanate (1.0 eq), and anhydrous toluene or THF.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as triethylamine (TEA, ~5 mol%) or dibutyltin dilaurate (DBTDL, ~1 mol%). The choice of catalyst depends on the reactivity of the alcohol; hindered or electron-deficient alcohols may require the stronger organotin catalyst.

-

Thermal Promotion: Heat the reaction mixture to 50-80 °C and stir.

-

Monitoring and Work-up: Monitor the reaction as described for urea synthesis. Upon completion, cool the mixture, remove the solvent in vacuo, and purify the crude carbamate product by flash column chromatography on silica gel.

Reaction with Water: A Critical Side Reaction

2,5-Bis(trifluoromethyl)phenyl isocyanate is highly sensitive to moisture.[5] Exposure to water leads to a multi-step degradation pathway that is crucial to understand and avoid.

-

Carbamic Acid Formation: The isocyanate reacts with water to form an unstable carbamic acid derivative.

-

Decarboxylation: This intermediate rapidly loses carbon dioxide (CO₂) to form 2,5-bis(trifluoromethyl)aniline.

-

Urea Formation: The newly generated aniline is a potent nucleophile and will quickly react with a second molecule of the starting isocyanate to produce a stable, symmetrical diaryl urea, a common impurity in reactions where anhydrous conditions were not rigorously maintained.

Figure 2: Hydrolysis pathway of the isocyanate leading to urea impurity.

Potential in Cycloaddition Reactions

The highly electron-deficient nature of the C=N and C=O bonds in 2,5-bis(trifluoromethyl)phenyl isocyanate makes it a promising candidate for various cycloaddition reactions, a topic of ongoing research.

-

[2+2] Cycloadditions: With electron-rich olefins, it can potentially undergo [2+2] cycloadditions to form four-membered β-lactam rings, a core structure in many antibiotics.[6]

-

[3+2] Cycloadditions: Reactions with 1,3-dipoles like azides or nitrile oxides could provide access to five-membered heterocycles.

-

[4+2] Diels-Alder Reactions: The C=N bond can act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, offering a route to complex nitrogen-containing six-membered rings.[7]

Summary of Reactivity

| Reaction Type | Reagent Class | Typical Conditions | Product Class | Causality |

| Nucleophilic Addition | Primary/Secondary Amines | Aprotic solvent, 0-25°C | N,N'-Disubstituted Ureas | High nucleophilicity of amines; reaction is fast and exothermic. |

| Nucleophilic Addition | Alcohols, Phenols | Catalyst (e.g., DBTDL), heat | Carbamates | Lower nucleophilicity of alcohols requires activation. |

| Hydrolysis | Water | Ambient, adventitious | Symmetrical Diaryl Urea | Forms aniline in situ, which reacts with starting material. |

| Cycloaddition | Alkenes, Dienes, Dipoles | Thermal or Photochemical | Heterocycles | Electron-deficient nature of the isocyanate facilitates cycloaddition. |

Safety and Handling Imperatives

2,5-Bis(trifluoromethyl)phenyl isocyanate is a hazardous chemical that demands strict handling protocols.

-

Toxicity and Irritation: It is harmful if swallowed, inhaled, or in contact with skin.[8] It is a potent lachrymator (causes tears) and irritant to the skin, eyes, and respiratory system.[4][9]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[4][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

Conclusion

The reactivity of 2,5-bis(trifluoromethyl)phenyl isocyanate is dominated by the profound electronic effects of its two trifluoromethyl substituents. This results in a highly electrophilic species that readily engages in nucleophilic addition reactions, providing efficient access to ureas and carbamates. Its moisture sensitivity is a critical handling parameter, leading to the formation of symmetrical urea byproducts if not rigorously excluded. Furthermore, its electron-deficient character suggests significant potential in cycloaddition chemistry, marking it as a versatile, albeit challenging, reagent for advanced organic synthesis. A firm grasp of its electronic nature and strict adherence to safety protocols are the keys to successfully employing this powerful synthetic tool.

References

Note: Specific literature on the 2,5-isomer is limited; these references provide authoritative information on the parent compound class and related, well-documented analogues.

-

Title: PubChem Compound Summary for 2-(Trifluoromethyl)phenyl isocyanate. Source: National Center for Biotechnology Information URL: [Link]

-

Title: Georganics, Safety Data Sheet for 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Source: Georganics URL: [Link]

-

Title: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Source: Chemical Reviews, ACS Publications URL: [Link]

-

Title: Bioorthogonal Cycloadditions of C3‐Trifluoromethylated 1,2,4‐Triazines with trans‐Cyclooctenes. Source: Chemistry – A European Journal, Wiley Online Library URL: [Link]

Sources

- 1. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 16588-74-2 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 3,5-双(三氟甲基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. georganics.sk [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Protocol for reacting 2,5-Bis(trifluoromethyl)phenyl isocyanate with amines

Introduction & Chemical Context

The incorporation of trifluoromethyl (

2,5-Bis(trifluoromethyl)phenyl isocyanate (CAS: 16588-74-2) is a specialized building block used to generate urea derivatives. Its reactivity profile is defined by two competing factors:

-

Electronic Activation: The two electron-withdrawing

groups significantly increase the electrophilicity of the isocyanate carbonyl carbon, generally accelerating nucleophilic attack. -

Steric Hindrance: The

group at the ortho (2-position) creates steric bulk near the reactive center, which can impede the approach of bulky nucleophiles compared to its 3,5-isomer counterpart.

This protocol provides a standardized method for coupling this isocyanate with primary and secondary amines, accounting for these specific structural properties to maximize yield and purity.

Safety & Handling (Critical)

Hazard Class: Acute Toxin, Irritant, Lachrymator.

-

Lachrymator: This compound causes severe eye and respiratory irritation.[1][2] All operations must be performed in a functioning chemical fume hood.

-

Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to form amines. These amines then react with the remaining isocyanate to form symmetrical urea byproducts (e.g., 1,3-bis(2,5-bis(trifluoromethyl)phenyl)urea). Strict anhydrous conditions are required.

Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition mechanism.[3] The amine nitrogen attacks the electrophilic carbon of the isocyanate.[3]

Figure 1: Mechanism of nucleophilic addition of amine to isocyanate.

Experimental Protocols

Method A: Standard Conditions (Aliphatic/Reactive Amines)

Recommended for primary alkyl amines and non-bulky secondary amines.

Reagents:

-

2,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv)

-

Amine (1.0 – 1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Not usually required for free amines. (Use 1.5 equiv Triethylamine if amine is a salt).

Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.

-

Solvation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Addition: Cool the solution to 0°C (ice bath). Add 2,5-bis(trifluoromethyl)phenyl isocyanate (1.0 mmol) dropwise via syringe.

-

Note: Adding isocyanate to the amine prevents the concentration of isocyanate from being high relative to the amine, reducing the risk of isocyanate dimerization or side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check by TLC or LCMS. The isocyanate peak should disappear.

-

Workup:

-

Scenario 1 (Precipitate formed): Many urea products precipitate in DCM/Hexane. Filter the solid, wash with cold DCM/Hexane (1:1), and dry.

-

Scenario 2 (Soluble): Evaporate solvent under reduced pressure. Recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO2, MeOH/DCM gradient).

-

Method B: For Sterically Hindered or Aromatic Amines

Recommended for anilines or bulky secondary amines where the ortho-CF3 steric clash is significant.

Reagents:

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

-

Dissolve the amine (1.0 equiv) in anhydrous Toluene (0.2 M).

-

Add the isocyanate (1.1 equiv).

-

Heat the mixture to 80°C – 100°C in a sealed pressure tube or under reflux for 6–12 hours.

-

Rationale: Thermal energy is required to overcome the activation energy barrier imposed by the steric bulk of the 2,5-substitution pattern.

-

-

Cool to RT. The product often crystallizes upon cooling. Filter and wash with cold ether.

Experimental Workflow Visualization

Figure 2: Decision tree and workflow for urea synthesis.

Data & Troubleshooting Guide

Expected Analytical Data

| Technique | Feature | Expectation |

| 1H NMR | Urea NH protons | Two distinct singlets (or broad singlets) between 8.0 – 10.0 ppm (DMSO-d6).[4] |

| 1H NMR | Aromatic Region | The 2,5-bis(CF3) ring protons typically appear as a doublet and singlet pattern around 7.5 – 8.5 ppm. |

| 19F NMR | CF3 Signals | Two distinct signals (approx -60 to -65 ppm), verifying the integrity of the CF3 groups. |

| IR | Carbonyl (C=O) | Strong stretch at 1640 – 1660 cm⁻¹. |

Troubleshooting Common Issues

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Isocyanate | Ensure all glassware is flame-dried and solvents are anhydrous. Water creates the symmetrical urea byproduct. |

| No Reaction | Steric Hindrance | The 2-position CF3 blocks attack. Switch to Method B (Heat in Toluene) or add a catalyst (DMAP, 5 mol%). |

| Symmetrical Urea | Wet Solvents/Amine | This byproduct (Bis-urea) is insoluble and high melting. Use fresh isocyanate and dry solvents. |

| Oil/Gum Product | Solvent Trapping | Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |

References

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isocyanate Product Information (Analogous reactivity data).

-

BenchChem. (2025).[3] Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea (Analogous steric protocol).

Sources

Reaction conditions for 2,5-Bis(trifluoromethyl)phenyl isocyanate with alcohols

Application Note: Reaction Conditions for 2,5-Bis(trifluoromethyl)phenyl Isocyanate with Alcohols

Executive Summary

This guide details the optimized reaction conditions for coupling 2,5-bis(trifluoromethyl)phenyl isocyanate (CAS: 42354-31-4) with various alcohols to form carbamates (urethanes).

Scientific Rationale: The 2,5-bis(trifluoromethyl) substitution pattern presents a unique synthetic challenge:

-

Electronic Activation: The two trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs), making the isocyanate carbon highly electrophilic.

-

Steric Deactivation: The -CF₃ group at the ortho (2-position) exerts significant steric hindrance, blocking the trajectory of nucleophilic attack.

Successful synthesis requires a protocol that balances this electronic activation against the steric blockade while strictly excluding moisture to prevent urea formation.

Chemical Reactivity Profile

Structural Analysis

-

Electrophile: Isocyanate (-N=C=O) carbon.

-

Ortho-Effect: The Van der Waals volume of a -CF₃ group (~42.6 ų) is significantly larger than a methyl group. This creates a "steric gate" that slows down the approach of bulky alcohols.

-

Electronic Effect: The electron deficiency lowers the LUMO energy of the isocyanate, theoretically increasing reactivity. However, kinetic data on ortho-substituted isocyanates suggests that sterics often dominate kinetics at room temperature.

Mechanistic Pathway (DOT Visualization)

General Considerations & Optimization

Solvent Selection

The reaction must be performed under anhydrous conditions. The high electrophilicity of the isocyanate makes it extremely sensitive to hydrolysis (forming the aniline and subsequently the urea).

| Solvent | Suitability | Rationale |

| Dichloromethane (DCM) | High | Excellent solubility; easy removal. Best for room temp reactions. |

| Tetrahydrofuran (THF) | High | Good for polar substrates. Must be distilled/anhydrous. |

| Toluene | Medium/High | Ideal for reactions requiring heat (>60°C) to overcome steric hindrance. |

| DMF/DMSO | Low | Avoid if possible.[1] Difficult to remove; can promote side reactions if wet. |

Catalyst Selection

Due to the ortho-CF₃ steric bulk, uncatalyzed reactions with secondary or tertiary alcohols may be sluggish.

-

Dibutyltin Dilaurate (DBTDL): The gold standard. It activates both the isocyanate (Lewis acid mechanism) and the alcohol.

-

DMAP (4-Dimethylaminopyridine): Effective nucleophilic catalyst, but use with caution as it can sometimes promote allophanate formation (dimerization) if the reaction is overheated.

Experimental Protocols

Protocol A: Standard Conditions (Primary Alcohols)

Use this for unhindered primary alcohols (methanol, ethanol, benzyl alcohol).

Materials:

-

2,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv)

-

Primary Alcohol (1.1 equiv)

-

Triethylamine (0.1 equiv) - Optional basic catalyst

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.

-

Dissolution: Dissolve the alcohol (1.1 equiv) and Triethylamine (0.1 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Addition: Add 2,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv) dropwise via syringe at 0°C.

-

Note: The dropwise addition prevents localized heating, though the ortho-bulk moderates the exotherm compared to the 3,5-isomer.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check by TLC or IR (disappearance of isocyanate peak ~2270 cm⁻¹).

-

Workup: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Forcing Conditions (Secondary/Tertiary Alcohols)

Required for hindered substrates (e.g., isopropanol, tert-butanol) or phenols.

Materials:

-

2,5-Bis(trifluoromethyl)phenyl isocyanate (1.2 equiv)

-

Alcohol (1.0 equiv)

-

Toluene (Anhydrous)

-

Catalyst: DBTDL (1–5 mol%)

Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and septum. Purge with Argon.

-

Mixing: Dissolve the alcohol (1.0 equiv) in anhydrous Toluene.

-

Catalyst: Add DBTDL (0.01 – 0.05 equiv).

-

Addition: Add the isocyanate (1.2 equiv) in one portion.

-

Heating: Heat the mixture to 60–80°C for 6–12 hours.

-

Scientific Insight: Thermal energy is required to increase the rotational frequency of the ortho-CF₃ group and the alcohol, increasing the probability of a successful collision trajectory.

-

-

Quench: Cool to room temperature. Add a few drops of methanol to quench excess isocyanate.

-

Purification: Evaporate toluene. Recrystallization is often possible due to the high crystallinity imparted by the fluorinated ring.

Analytical Verification

| Method | Expected Signal | Notes |

| FT-IR | C=O stretch: ~1700–1740 cm⁻¹ | Critical: Absence of -N=C=O peak at ~2270 cm⁻¹. |

| ¹H NMR | NH proton: δ 7.0–9.0 ppm (broad singlet) | Chemical shift varies with solvent and concentration. |

| ¹⁹F NMR | Two distinct signals | The 2-CF₃ and 5-CF₃ groups are chemically non-equivalent. This is a definitive purity check. |

Workflow Visualization

Safety & Handling

-

Hazard: 2,5-Bis(trifluoromethyl)phenyl isocyanate is a lachrymator and a potent sensitizer.

-

Inhalation: Use only in a well-ventilated fume hood.

-

Skin: Wear nitrile gloves. Fluorinated compounds can have enhanced skin permeation properties.

-

Storage: Store at 2–8°C under an inert atmosphere. Moisture will degrade the reagent to the insoluble urea derivative.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733395, 3,5-Bis(trifluoromethyl)phenyl isocyanate. (Note: Reference provided for general fluorinated isocyanate safety/properties; 2,5-isomer follows similar MSDS protocols). Link

-

BenchChem. A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates. (Discusses ortho-steric hindrance in isocyanates). Link

-

Sigma-Aldrich. Product Specification: 2,5-Bis(trifluoromethyl)phenyl isocyanate (CAS 42354-31-4).[4] Link

-

Organic Chemistry Portal. Synthesis of Carbamates. (General protocols for isocyanate-alcohol coupling). Link

-

Gunnlaugsson, T., et al. (2005). Synthesis and photophysical evaluation of charge neutral thiourea or urea based fluorescent PET sensors. Organic & Biomolecular Chemistry. (Demonstrates reactivity of fluorinated phenyl isocyanates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Bis(trifluoromethyl)phenyl Isocyanate

Welcome to the dedicated support center for 2,5-Bis(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this highly reactive reagent. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, ensuring your experiments are both successful and safe.

The unique electronic properties of the bis(trifluoromethyl)phenyl group make this isocyanate a valuable building block in medicinal chemistry and materials science. However, its high reactivity, particularly its extreme sensitivity to moisture, presents significant handling challenges. Even trace amounts of water can lead to hydrolysis, compromising reagent purity and leading to undesired side products. This guide offers a structured, question-and-answer-based approach to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2,5-Bis(trifluoromethyl)phenyl isocyanate.

Question 1: I've noticed a white precipitate forming in my bottle of 2,5-Bis(trifluoromethyl)phenyl isocyanate. What is it, and is the reagent still usable?

Answer: The white precipitate is almost certainly a di-substituted urea, specifically 1,3-bis(2,5-bis(trifluoromethyl)phenyl)urea. This is a classic sign of water contamination. The isocyanate group (–N=C=O) is highly electrophilic and reacts readily with nucleophiles, including water.

Mechanism of Hydrolysis:

-

Initial Reaction: The isocyanate reacts with a water molecule to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming 2,5-bis(trifluoromethyl)aniline.

-

Urea Formation: This newly formed aniline is nucleophilic and will quickly react with another molecule of the parent isocyanate to form the insoluble 1,3-bis(2,5-bis(trifluoromethyl)phenyl)urea.

This urea is typically insoluble in the parent isocyanate and common organic solvents, hence its appearance as a white solid.

Is the reagent usable? It depends on the extent of the contamination.

-

Minor Precipitation: If only a small amount of solid is present, the remaining liquid portion may still be of sufficient purity for your reaction. You can attempt to use the supernatant, but you must quantify its purity first (see Question 2).

-

Extensive Solidification: If a significant portion of the bottle has solidified, the reagent's concentration is unknown and it is likely unsuitable for most applications. Attempting to use it will lead to inaccurate stoichiometry and downstream impurities. In this case, disposal according to your institution's safety protocols is recommended.

Diagram 1: Hydrolysis Pathway This diagram illustrates the two-step reaction sequence leading to the formation of insoluble urea from the parent isocyanate upon exposure to moisture.

Caption: Reaction pathway for the hydrolysis of 2,5-Bis(trifluoromethyl)phenyl isocyanate.

Question 2: How can I check the purity of my isocyanate before use?

Answer: Verifying the purity of your isocyanate is critical for reproducible results. The most common and effective methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. FTIR Spectroscopy: This is a rapid and highly effective method. The isocyanate (–N=C=O) group has a very strong and characteristic stretching vibration that appears as a sharp, intense band around 2250-2275 cm⁻¹ . The presence of the urea byproduct can be identified by the appearance of a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and N-H bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Indication |

| Isocyanate (–N=C=O) | ~2270 | Purity |

| Urea (C=O) | ~1650 | Hydrolysis |

| Amine (N-H) | ~3300-3500 | Hydrolysis |

2. ¹H and ¹⁹F NMR Spectroscopy: NMR can provide quantitative information. Compare the integration of aromatic protons or the trifluoromethyl fluorine signals of the isocyanate with any new signals that may have appeared. The formation of the symmetrical urea will result in a distinct set of aromatic and ¹⁹F signals. The primary amine intermediate will also have its own unique signature.

Protocol: Quick Purity Check by FTIR

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully withdraw a small aliquot (~1-2 µL) of the liquid isocyanate.

-

Directly cast the liquid onto a salt plate (e.g., NaCl or KBr) or the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum immediately.

-

Check for the presence of a strong, sharp peak at ~2270 cm⁻¹. The absence or diminished intensity of this peak, coupled with the appearance of a broad peak around 1650 cm⁻¹, confirms significant degradation.

Question 3: What are the best practices for storing and handling this reagent to prevent hydrolysis?

Answer: The cornerstone of preventing hydrolysis is strict exclusion of atmospheric moisture at all times.

Storage:

-

Container: Always store in the original manufacturer's bottle, which typically has a septum-lined cap. If you need to aliquot the reagent, use oven-dried glass vials with PTFE-lined septa caps.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon). If the bottle has been opened, purge the headspace with inert gas before re-sealing.

-

Location: Store in a desiccator, preferably inside a refrigerator to reduce the vapor pressure of any potential water contaminants. Do not store in a freezer, as this can cause atmospheric moisture to be pulled into the container upon warming.

Handling:

-

Environment: The ideal handling environment is an inert atmosphere glovebox. If a glovebox is unavailable, use standard Schlenk line techniques.

-

Reagent Transfer: Use dry, gas-tight syringes (or a new, dry needle and syringe) to pierce the septum and withdraw the liquid. Before withdrawal, flush the syringe with dry nitrogen or argon.

-

Solvents: Always use anhydrous solvents. Solvents should be freshly dried using an appropriate drying agent or passed through a solvent purification system (e.g., a Grubbs apparatus).

Diagram 2: Proper Handling Workflow This flowchart outlines the critical decision points and steps for handling moisture-sensitive isocyanates to prevent hydrolysis.

Caption: Recommended workflow for handling 2,5-Bis(trifluoromethyl)phenyl isocyanate.

Question 4: I am performing a reaction with an alcohol. Besides water, are there other nucleophiles I should be concerned about?

Answer: Absolutely. The isocyanate group is a potent electrophile and will react with a wide range of nucleophiles, not just water. The intended reaction with an alcohol forms a carbamate. However, any other nucleophilic species present will compete with this reaction.

Common Interfering Nucleophiles:

-

Amines (-NH₂): Amines are generally more nucleophilic than alcohols and will react much faster with the isocyanate to form ureas. Ensure your alcohol is free from any amine impurities.

-

Thiols (-SH): Thiols react to form thiocarbamates.

-

Carboxylic Acids (-COOH): This reaction can be complex, often leading to the formation of an amide and CO₂ via an unstable mixed anhydride intermediate.

Key Takeaway: The purity of all your reagents and solvents is paramount. Not only must they be anhydrous, but they must also be free from any other competing nucleophilic contaminants.

Part 2: Reference Protocols

Protocol 1: Validating the Purity of Anhydrous Solvents via Karl Fischer Titration

For reactions sensitive to moisture, it is crucial to quantify the water content of your "anhydrous" solvents. A water content of <10 ppm is ideal.

Methodology:

-

Apparatus: Use a calibrated coulometric Karl Fischer titrator.

-

Sample Handling: Work quickly to minimize exposure to atmospheric moisture. Draw 1-5 mL of the anhydrous solvent into a dry, gas-tight syringe.

-

Injection: Inject the solvent directly into the titration cell. The instrument will automatically measure the water content.

-

Verification: Run the test in triplicate to ensure a reliable measurement. If the water content is >30 ppm, the solvent should be re-dried or discarded for this application.

References

Storage conditions for moisture-sensitive fluorinated isocyanates

Topic: Storage & Handling of Moisture-Sensitive Fluorinated Isocyanates

Welcome to the Advanced Synthesis Technical Support Center.

As a Senior Application Scientist, I understand that fluorinated isocyanates (

This guide provides the protocols required to maintain reagent integrity and safety.

Part 1: The Degradation Mechanism (The "Why")

To store these reagents effectively, you must understand the enemy: Hydrolysis .

Because fluorine (

The Cascade Failure:

-

Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.

-

Decarboxylation: Carbamic acid collapses, releasing

(pressure hazard) and leaving behind a fluorinated amine. -

Urea Formation: The newly formed amine is a potent nucleophile; it immediately attacks a fresh isocyanate molecule to form a symmetrical urea precipitate.

Result: For every 1 molecule of water introduced, you effectively destroy 2 molecules of your reagent.

Visualizing the Pathway

Figure 1: The degradation cascade. Note that the amine generated in step 2 consumes a second equivalent of valuable isocyanate to form urea.

Part 2: Storage Protocols (The "How")

Q: I just received a shipment. How do I store the fresh bottle? A: Do not simply place the bottle in the fridge. The cooling process creates a vacuum that can pull humid air into the bottle if the seal is imperfect.

Protocol 1: The "Inert Wall" Technique

-

Inspection: Check the septum. If it appears punctured or degraded, the reagent must be transferred immediately to a Schlenk flask or a new Sure/Seal™ bottle.

-

Over-Sealing: Wrap the cap junction tightly with Parafilm M® or electrical tape. For long-term storage (months), use heat-shrink bands.

-

Secondary Containment: Place the bottle inside a heavy-walled plastic bag (e.g., chemically resistant polyethylene) containing a packet of active desiccant (silica gel or

). Heat-seal the bag if possible. -

Temperature: Store at 2-8°C (Refrigerator).

-

Critical Note: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold liquid surface [1].

-

Q: Can I store it in a plastic container? A: Generally, No. While standard polyolefins (PP/PE) are chemically compatible with isocyanates, they are permeable to water vapor over time.

-

Best: Borosilicate glass or stainless steel.

-

Acceptable: Teflon (PTFE) or FEP bottles (though expensive).

-

Avoid: Polystyrene or standard PET.

Q: How do I handle the reagent once opened? A: Never pour from the bottle. Pouring introduces atmospheric moisture. Always use positive-pressure transfer techniques.

Workflow: Positive Pressure Transfer

Figure 2: Standard Operating Procedure for withdrawing moisture-sensitive reagents without introducing atmospheric air [1].

Part 3: Troubleshooting Guide

Q: My clear liquid has turned cloudy or has white solids at the bottom. Is it ruined? A: You have urea formation. The liquid above the solid is likely still active isocyanate, but the titer (concentration) has dropped.

| Symptom | Diagnosis | Recommended Action |

| White Precipitate | Hydrolysis has occurred; insoluble urea has formed. | Filter & Re-titer. Use a syringe filter (PTFE, 0.45 µm) under inert gas to remove solids. Verify purity via NMR or titration before use. |

| Crust on Cap | Isocyanate residue on threads reacted with air. | Do NOT force open. The crust can seize the cap. If stuck, clamp the bottle and use a strap wrench. Wipe threads with dry toluene before resealing. |

| Pressure "Pop" | Vent carefully. Insert a needle connected to a bubbler to relieve pressure. Check the septum for leaks.[2] | |

| Viscosity Increase | Oligomerization (rare for pure mono-isocyanates, common for di-isocyanates). | Discard. If the liquid has thickened significantly, the chemical nature has changed beyond simple purification. |

Q: Can I distill the isocyanate to purify it? A: Yes, but with extreme caution. Fluorinated isocyanates are volatile.[3] If you distill:

-

Use a vacuum line to lower the boiling point (avoid high heat which promotes polymerization).

-

Trap Safety: Ensure your vacuum trap is efficient. Fluorinated isocyanates escaping into the pump oil can damage the pump and create hazardous exhaust [2].

Part 4: Safety & Emergency (The "Hidden" Hazards)

1. The Fluorine Factor: HF Generation Unlike standard alkyl isocyanates, fluorinated variants can release Hydrogen Fluoride (HF) if they undergo thermal decomposition or hydrolysis under extreme conditions (e.g., fire).

-

Warning: Standard ABC fire extinguishers are effective, but be aware that the smoke may contain HF. Full respiratory protection (SCBA) is mandatory in a fire scenario involving these agents [3].

2. Pressure Hazards

As shown in Figure 1, the byproduct of degradation is

-

Rule: Never fill a waste container more than 75% full with isocyanate waste. If water is present in the waste stream, the container will pressurize and potentially explode.

-

Disposal: Quench waste slowly by adding it to a stirred solution of 10% aqueous sodium carbonate and alcohol (to form the carbamate/urea safely) in a fume hood [4].

References

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Isocyanates. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5][6][7] Retrieved from [Link]

Sources

Removing urea byproducts from isocyanate synthesis mixtures

A Guide to Managing and Removing Urea Byproducts for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of isocyanates is a cornerstone of modern organic and polymer chemistry, critical for the production of polyurethanes, pharmaceuticals, and other advanced materials. However, achieving high purity in these syntheses is often complicated by the formation of insoluble and often intractable urea byproducts. These byproducts not only reduce the yield of the desired isocyanate but can also interfere with subsequent reactions and compromise the properties of the final product.

This guide provides in-depth technical support for professionals encountering issues with urea byproduct formation. We will explore the underlying chemistry, offer detailed troubleshooting advice, and present validated protocols for the effective removal of these contaminants from your reaction mixtures.

Understanding the Problem: The Chemistry of Urea Formation

The primary culprit in the formation of urea byproducts during isocyanate synthesis is the high reactivity of the isocyanate group itself, particularly towards nucleophiles like water and primary/secondary amines.

The Water Reaction Pathway

The most common route to urea formation begins with the reaction of an isocyanate molecule with residual water in the reaction mixture.[1][2] This reaction forms an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[1][3] This newly formed primary amine is highly reactive and will immediately attack another isocyanate molecule, forming a stable, and often insoluble, N,N'-disubstituted urea.[1][3]

dot

Caption: Reaction pathway for urea byproduct formation.

This process can be autocatalytic in nature; the amine produced in the initial reaction can continue to react with the isocyanate, leading to a rapid proliferation of the urea byproduct.

Further Reactions: Biuret Formation

In some cases, the urea byproduct itself can react with another isocyanate molecule, particularly at elevated temperatures, to form a biuret.[3][4] This leads to cross-linking and can further complicate purification efforts.

Troubleshooting Guide

This section addresses common issues encountered during isocyanate synthesis that are often attributable to urea byproduct formation.

Q1: My reaction mixture, which was initially a clear solution, has become cloudy or a thick, white precipitate has formed. What is happening?

A: This is a classic sign of urea byproduct formation. Most N,N'-disubstituted ureas have poor solubility in common non-polar organic solvents (e.g., toluene, chlorobenzene) used for isocyanate synthesis and precipitate out as they form.[4]

-

Immediate Action:

-

Take a small aliquot of the slurry and filter it.

-

Wash the solid with a small amount of the reaction solvent.

-

Analyze the solid by FT-IR spectroscopy. Look for a strong carbonyl (C=O) stretching vibration around 1620-1650 cm⁻¹ and N-H stretching vibrations around 3300 cm⁻¹.[5][6] This is characteristic of a urea linkage. The desired isocyanate will have a very strong, sharp peak around 2240-2270 cm⁻¹.[5]

-

Q2: My reaction yield is significantly lower than expected, even though TLC/GC analysis of the supernatant shows complete consumption of the starting amine. Where did my product go?

A: A significant portion of your isocyanate has likely been consumed in the formation of urea. For every mole of water present, two moles of your isocyanate are consumed to form one mole of the urea byproduct. This 2:1 stoichiometry can lead to a rapid and dramatic decrease in the yield of the desired product.

-

Root Cause Analysis:

-

Wet Solvent: The most common cause is the use of solvents that have not been rigorously dried. Even small amounts of water can initiate the side reaction.

-

Wet Starting Materials: The starting amine or other reagents may contain residual moisture.

-

Atmospheric Moisture: Performing the reaction open to the atmosphere, especially on a humid day, can introduce sufficient water to cause problems.

-

Q3: The reaction has solidified into an intractable mass. Is it salvageable?

A: This is a severe case of urea formation. Salvaging the desired isocyanate can be difficult but may be possible depending on the scale and nature of your specific product.

-

Potential Strategy:

-

If possible, break up the solid mass mechanically.

-

Add a large volume of a hot, dry, non-polar solvent in which your isocyanate is highly soluble but the urea is not (e.g., hot toluene, xylene).

-

Stir the slurry vigorously at an elevated temperature for an extended period to dissolve the isocyanate out of the solid matrix.

-

Perform a hot filtration to separate the insoluble urea. This must be done carefully and with appropriate equipment to avoid solvent loss and potential hazards.

-

Wash the collected solid urea with more hot solvent to recover any trapped isocyanate.

-

Combine the filtrates and proceed with purification (e.g., solvent removal).

-

Frequently Asked Questions (FAQs)

Q1: How can I prevent or minimize urea formation in the first place?

A: Prevention is the most effective strategy.

-

Rigorous Drying of Solvents and Reagents: Use standard techniques to dry your solvents (e.g., distillation from sodium/benzophenone, passing through activated alumina columns). Dry starting materials under vacuum.

-

Inert Atmosphere: Always run isocyanate syntheses under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use glassware that has been oven- or flame-dried.

-

"Blocked" Amines: In some advanced applications, amines can be temporarily "blocked" to control their reactivity, then reacted with the isocyanate.[4]

Q2: What is the best general method for removing urea byproducts?

A: The most common and effective method is filtration , which leverages the significant solubility difference between most isocyanates and their corresponding urea byproducts in non-polar organic solvents.

-

Principle: Isocyanates are generally soluble in solvents like toluene, hexane, or dichloromethane, whereas the corresponding ureas are often highly insoluble due to strong intermolecular hydrogen bonding.[7][8]

-

Procedure: After the reaction is complete, the mixture is often cooled to further decrease the solubility of the urea. The solid urea is then simply filtered off, and the desired isocyanate is recovered from the filtrate by removing the solvent.

Q3: Are there other purification methods besides filtration?

A: While filtration is standard, other methods may be applicable in specific cases:

-

Extraction: If the isocyanate has suitable solubility properties, an extractive workup could be designed. However, this is less common as it risks introducing water.

-

Chromatography: For small-scale, high-value products, column chromatography can be used. However, the high reactivity of isocyanates can lead to decomposition on silica or alumina gel. Specialized techniques and deactivation of the stationary phase are often required.

Experimental Protocols

Protocol 1: Standard Procedure for Removal of Urea Byproduct by Filtration

This protocol assumes the isocyanate synthesis was performed in a solvent like toluene, and a solid urea byproduct has formed.

Materials:

-

Reaction mixture (slurry)

-

Dry, non-polar solvent (e.g., toluene, hexane) for washing

-

Buchner funnel and filter flask, or similar filtration apparatus

-

Filter paper

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Cool the Reaction Mixture: Once the reaction is deemed complete, cool the slurry to room temperature or below (e.g., 0-5 °C) to maximize the precipitation of the urea byproduct.

-

Set up Filtration: Assemble the filtration apparatus. Ensure all glassware is thoroughly dry. It is advisable to perform the filtration under a blanket of inert gas to prevent atmospheric moisture from contacting the isocyanate solution.

-

Filter the Slurry: Pour the cold slurry onto the filter paper in the funnel. Apply vacuum to draw the filtrate through.

-

Wash the Solid: Break the vacuum. Add a small amount of cold, dry solvent to the filter cake to wash away any remaining isocyanate solution. Re-apply the vacuum to pull the wash solvent through. Repeat this wash step 1-2 times.

-

Collect the Filtrate: The filtrate contains your desired isocyanate. Transfer it to a clean, dry flask for subsequent steps (e.g., solvent removal via rotary evaporation).

-

Validate Purity: Before concentrating the entire batch, it is good practice to take a small sample of the filtrate and analyze it (e.g., by FT-IR) to confirm the absence of the urea byproduct and the presence of the strong isocyanate peak (~2250 cm⁻¹).

dot

Caption: Troubleshooting flowchart for solid byproduct identification.

Data Summary

The success of purification by filtration relies on the differential solubility of the isocyanate and the corresponding urea. While specific values vary greatly with the molecular structure, the general trend holds.

| Compound Type | Typical Solubility in Toluene | Typical Solubility in Hexane | Rationale |

| Aromatic Isocyanate | High | Moderate to High | The molecule is relatively non-polar. |

| Aromatic Di-substituted Urea | Very Low | Insoluble | Strong intermolecular hydrogen bonding creates a high lattice energy, making it difficult for non-polar solvents to solvate the molecule.[7][8] |

| Aliphatic Isocyanate | High | High | The molecule is non-polar. |

| Aliphatic Di-substituted Urea | Low | Very Low | While less pronounced than in aromatic ureas, hydrogen bonding still significantly reduces solubility compared to the parent isocyanate. |

References

- Non-phosgene route to the manufacture of organic isocyanates.

- Urea formation by reaction between a isocyanate group and water.

- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P

- Urea Solubility In Organic Solvents Revealing. Aochuan Technology.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.

- A new synthesis route to produce isocyanate-free polyurethane foams. ScienceDirect.

- Isocyanate and water reaction to form urea linkage The important...

- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. mdpi.com [mdpi.com]

- 4. CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 2,5-Bis(trifluoromethyl)phenyl isocyanate

Topic: Solubilization, Handling, and Stability Guide CAS: 42354-31-4 | Molecular Formula: C9H3F6NO

Core Directive & Executive Summary

From the Desk of the Senior Application Scientist:

You are likely working with 2,5-Bis(trifluoromethyl)phenyl isocyanate , a highly electrophilic building block used in the synthesis of ureas, carbamates, and heterocyclic compounds.

The Critical Challenge: The presence of two electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring significantly increases the electrophilicity of the isocyanate (-NCO) carbon. This makes the compound exceptionally sensitive to nucleophilic attack , particularly by water.

The Golden Rule: Solubility is not just about dissolving the solid; it is about preventing decomposition . You must use anhydrous, non-nucleophilic (aprotic) solvents . If your solution turns cloudy, you have likely created a urea impurity through moisture contamination, not a solubility limit issue.

Solvent Selection Strategy

Q: What are the best solvents for dissolving this compound?

A: You must use polar or non-polar aprotic solvents that have been rigorously dried. The compound dissolves well in standard organic solvents due to its lipophilic fluorinated aromatic ring.

Recommended Solvents (Anhydrous Grade Required)

| Solvent | Suitability | Technical Notes |

| Dichloromethane (DCM) | Excellent | High solubility; easy to remove. Ideal for low-temp reactions. |

| Tetrahydrofuran (THF) | Excellent | Good for polar reactions. Must be peroxide-free and anhydrous. |

| Toluene | Good | Excellent for reflux reactions; forms azeotropes to remove trace water. |

| Ethyl Acetate (EtOAc) | Good | Suitable for general handling; ensure it is free of ethanol/water. |

| Acetonitrile (MeCN) | Moderate | Good for polar reactions, but difficult to dry completely. |

Q: Which solvents must I strictly avoid?

A: Any solvent containing a "protic" hydrogen (O-H or N-H bond) will destroy your reagent immediately.

| Prohibited Solvent | Reason for Failure | Reaction Product (Impurity) |

| Water | Hydrolysis (Rapid) | 2,5-Bis(trifluoromethyl)aniline & Urea precipitate |

| Methanol / Ethanol | Alcoholysis (Rapid) | Methyl/Ethyl Carbamates |

| DMSO (Standard) | Hygroscopic | Often contains water; promotes side reactions at high temps. |

| Amines (e.g., DMF) | Reactivity | Dimethylformamide (DMF) can degrade; amines react instantly. |

Troubleshooting Solubility & Stability

Q: My solution turned cloudy/precipitated after a few minutes. Is it not soluble?

A: It is almost certainly soluble. The cloudiness is not undissolved starting material ; it is a chemically distinct insoluble byproduct (a urea).

The Mechanism of Failure:

-

Trace water in the solvent reacts with the isocyanate to form an unstable carbamic acid.

-

This decarboxylates to release CO₂ and form the corresponding aniline (amine).

-

The highly reactive aniline attacks the remaining isocyanate to form a 1,3-bis(aryl)urea .

-

These fluorinated ureas are notoriously insoluble in common organic solvents and precipitate as a white solid.

Visualizing the Failure Pathway

The following diagram illustrates why moisture leads to precipitation (urea formation).

Caption: Figure 1. The "Death Spiral" of Isocyanates. Moisture generates an amine, which consumes remaining isocyanate to form insoluble urea precipitate.

Standard Operating Procedures (SOPs)

Protocol: Preparation of a Stock Solution (100 mM)

Objective: Create a stable solution for synthesis or screening without hydrolysis.

Materials:

-

2,5-Bis(trifluoromethyl)phenyl isocyanate (Solid/Liquid depending on purity/temp).

-

Anhydrous DCM or Toluene (water content < 50 ppm).

-

Oven-dried glassware (120°C for >2 hours).

-

Inert gas balloon (Argon or Nitrogen).

Step-by-Step Workflow:

-

Purge: Flush the empty flask with Argon for 5 minutes.

-

Solvent Prep: If using a bottle that has been opened previously, add activated 3Å or 4Å molecular sieves 24 hours prior to use.

-

Weighing: Weigh the isocyanate quickly. If it is a liquid, use a dry syringe. If solid, weigh in a glovebox or minimize air exposure.

-

Dissolution: Add the anhydrous solvent via syringe through a septum. Swirl gently.

-

Checkpoint: The solution should be clear and colorless/pale yellow.[1]

-

-

Storage: Seal with Parafilm under inert gas. Store at 4°C.

Decision Tree: Troubleshooting "Cloudy" Solutions

Use this logic flow to diagnose issues immediately.

Caption: Figure 2. Diagnostic logic for determining the cause of precipitation in isocyanate solutions.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO if I dry them? A: Technically, yes, but it is risky. DMSO is extremely hygroscopic. Even "dry" DMSO can absorb atmospheric moisture rapidly during transfer. Furthermore, at temperatures >80°C, DMSO can oxidize isocyanates. Recommendation: Stick to Toluene or DCM unless solubility is strictly impossible otherwise (unlikely for this compound).

Q: How do I remove the isocyanate after my reaction is done? A: If you have excess isocyanate, quench it by adding methanol or a polymer-supported amine (scavenger) . Methanol will convert it to the methyl carbamate, which is usually easier to separate or inert.

Q: Is the 2,5-isomer different from the 3,5-isomer? A: Chemically, they are very similar. Both are electron-deficient. However, the steric hindrance at the 2-position (ortho) in your compound might make the NCO group slightly less accessible than in the 3,5-isomer, potentially slowing down reaction rates slightly, but the electronic activation from the CF3 groups usually dominates.

References

-

Safe Work Australia. Guide to Handling Isocyanates. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Detecting Fluorinated Phenyl Isocyanate Impurities

The Analytical Imperative: Why Scrutinize Fluorinated Phenyl Isocyanate Impurities?